N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Description
N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a benzoxazine ring, a sulfonamide group, and a morpholine moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H25N3O8S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C22H25N3O8S/c1-14-9-18-16(23-21(26)12-32-18)11-20(14)34(28,29)24-15-3-4-17(19(10-15)30-2)33-13-22(27)25-5-7-31-8-6-25/h3-4,9-11,24H,5-8,12-13H2,1-2H3,(H,23,26) |
InChI Key |
UJGAVNSWIOCHET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC)NC(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine core, followed by the introduction of the sulfonamide group and the morpholine moiety. Key steps include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxazine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine group is introduced using suitable reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties.
Reduction: Reduction reactions can target the oxo groups present in the structure.
Substitution: The benzoxazine ring and sulfonamide group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-{3-methoxy-4-[2-(piperidin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- N-{3-methoxy-4-[2-(pyrrolidin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Uniqueness: The unique combination of the morpholine moiety, benzoxazine ring, and sulfonamide group in N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide distinguishes it from similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
